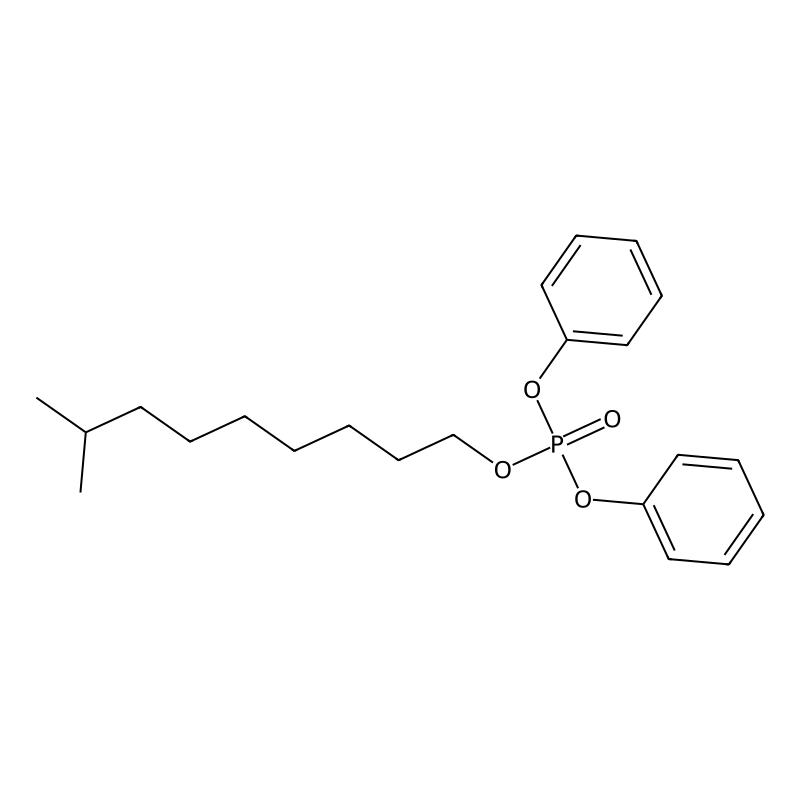

Isodecyl diphenyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility: 0.75 mg/l at 25 °C

Synonyms

Canonical SMILES

Flame Retardant:

Isodecyl diphenyl phosphate (IDDP) is primarily used as a flame retardant in various polymers, including electrical insulation, pipe insulation, and fire/smoke retardant construction materials []. It is considered a replacement for phased-out polybrominated diphenyl ethers (PBDEs) due to concerns about their environmental and health impacts [, ]. However, research on the long-term safety and efficacy of IDDP as a flame retardant is still ongoing.

Understanding Biological Effects:

Due to its recent introduction as a replacement for PBDEs, IDDP has garnered research interest to understand its potential biological effects. Studies are being conducted to assess its impact on various biological processes, including:

- Gene expression: A short-term, in vivo study using rats investigated the biological potency of IDDP by analyzing changes in gene expression. This research aimed to provide preliminary insights into potential health effects [].

Toxicity and Environmental Impact:

Research is also crucial for understanding the potential toxicity and environmental impact of IDDP. Studies are underway to evaluate:

- Toxicity: The National Institute of Environmental Health Sciences (NIEHS) conducted a study to assess the potential toxicity of IDDP in rats through gavage studies []. This research contributes to the overall understanding of IDDP's safety profile.

- Environmental fate: The US Environmental Protection Agency (EPA) provides information on the environmental characteristics and potential hazards of IDDP, including its water solubility, vapor pressure, and estimated environmental fate.

Isodecyl diphenyl phosphate is an organophosphate compound with the chemical formula C22H31O4P. It appears as a viscous, clear, and colorless liquid at room temperature, exhibiting a melting point below -50°C and a boiling point that begins at 245°C under reduced pressure . This compound is primarily used as a flame retardant and plasticizer in various industrial applications. It is insoluble in water, with a specific gravity of approximately 1.074, indicating it is denser than water .

Isodecyl diphenyl phosphate is known to undergo hydrolysis under extreme pH conditions, particularly in alkaline or acidic environments. The hydrolysis products are expected to include phenol and isodecyl phenyl phosphate or isodecanol and diphenyl phosphate . In the presence of strong reducing agents, it may also release toxic phosphorus oxides and potentially form phosphine gas . The compound is stable under normal conditions but can decompose when heated above its decomposition temperature .

The biological activity of isodecyl diphenyl phosphate has been studied concerning its potential toxicity and environmental impact. It has been identified as a skin sensitizer based on animal studies, where exposure resulted in skin reactions in guinea pigs . Additionally, research has indicated that this compound can be metabolized by plants, such as rice, and may interact with the rhizosphere microbiome, suggesting ecological implications upon exposure .

Isodecyl diphenyl phosphate can be synthesized through the reaction of isodecanol with phosphoric acid or its derivatives. This process typically involves esterification, where the alcohol reacts with the phosphorus compound to form the phosphate ester. Specific methodologies may vary based on desired purity and application requirements.

The primary applications of isodecyl diphenyl phosphate include:

- Flame Retardant: Used in plastics and coatings to enhance fire resistance.

- Plasticizer: Improves flexibility and workability in various polymer formulations.

- Industrial Chemicals: Utilized in manufacturing processes requiring flame retardancy and stability.

Studies on the interactions of isodecyl diphenyl phosphate have revealed its potential for biotransformation in environmental settings. Research indicates that it can be metabolized by certain plant species and may affect microbial communities in soil systems . Furthermore, its hydrolysis products could have different ecological effects compared to the parent compound.

Isodecyl diphenyl phosphate shares structural characteristics with several other organophosphate compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diphenyl phosphate | C12H13O4P | Simpler structure; used as a fire retardant. |

| 2-Ethylhexyl diphenyl phosphate | C22H31O4P | Similar use as a plasticizer; slightly different alkyl chain structure. |

| Triphenyl phosphate | C18H15O4P | More aromatic character; used primarily as a flame retardant. |

| Phenyldiisodecyl phosphite | C24H39O4P | Contains two isodecyl chains; exhibits different reactivity profiles. |

Isodecyl diphenyl phosphate is unique due to its specific alkyl chain length (isodecyl) combined with two phenyl groups, which influences its physical properties and biological interactions compared to other similar compounds.

Industrial Synthesis Routes and Reaction Mechanisms

Isodecyl diphenyl phosphate is synthesized through established organophosphate ester production methods that have been refined for industrial applications [1]. The primary synthesis route involves the esterification reaction between isodecanol and phosphoric acid derivatives, typically utilizing phosphorus oxychloride as a key intermediate [13].

The industrial synthesis follows a two-step mechanism. In the initial step, phosphorus oxychloride reacts with phenol to form diphenyl phosphorochloridate as an intermediate compound [20] [22]. This reaction proceeds under controlled temperature conditions, typically maintained below ambient temperature to prevent unwanted side reactions. The second step involves the nucleophilic substitution of the remaining chloride group with isodecanol, forming the final ester product [20].

The reaction mechanism can be represented as follows: phosphorus oxychloride first undergoes substitution with two equivalents of phenol, releasing hydrogen chloride as a byproduct [20] [22]. The resulting diphenyl phosphorochloridate then reacts with isodecanol in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrogen chloride and drive the reaction to completion [20].

Industrial production methods employ elevated temperatures ranging from 150 to 200 degrees Celsius to facilitate the esterification process . The reaction is typically conducted under controlled pressure conditions to optimize yield and minimize thermal decomposition of the product . Following synthesis, the crude product undergoes purification through distillation and filtration processes to remove impurities and unreacted starting materials .

Commercial production in Europe is primarily conducted by Ferro Corporation under a toll manufacturing agreement with Solutia United Kingdom Limited in Newport, Gwent [1]. The manufacturing process results in a product composition exceeding 90 percent isodecyl diphenyl phosphate, with less than 5 percent triphenyl phosphate as the main impurity [1].

Key Physicochemical Parameters (Solubility, Stability, Volatility)

Isodecyl diphenyl phosphate exhibits distinctive physicochemical properties that determine its environmental fate and industrial applications [1] [7]. The compound presents as a viscous, clear, colorless liquid at room temperature with a molecular weight of 390.45 grams per mole [1] [7].

Table 1: Physical Properties of Isodecyl Diphenyl Phosphate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₁O₄P | [1] |

| Molecular Weight | 390.45 g/mol | [1] |

| Melting Point | -34.9°C | [7] [8] |

| Boiling Point | 245°C (at 10 mmHg) | [10] |

| Density | 1.070 g/cm³ (at 25°C) | [7] [8] |

| Refractive Index | 1.505-1.517 | [10] [17] |

| Viscosity | 21.9 cS (at 25°C) | [10] |

| Flash Point | 465°F (241°C) | [10] |

The solubility characteristics of isodecyl diphenyl phosphate reflect its hydrophobic nature [1] [7]. Water solubility is extremely limited, with reported values of 11.2 micrograms per liter at 23.5 degrees Celsius [7] [8]. This low aqueous solubility is consistent with the compound's high octanol-water partition coefficient (log Kow) of 5.44 to 6.11, indicating strong lipophilic properties [1] [7] [24].

Table 2: Solubility and Partition Properties

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Water Solubility | 11.2 μg/L | 23.5°C | [7] [8] |

| Log Kow | 5.44-6.11 | 25°C | [1] [7] |

| Henry's Law Constant | 4.36×10⁻⁷ atm·m³/mol | 25°C | [17] [24] |

| Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | - | [7] |

Volatility characteristics demonstrate low vapor pressure values, indicating limited tendency for atmospheric transport [1] [7]. The vapor pressure ranges from 3.6×10⁻⁵ pascals at 20 degrees Celsius to 66.7 pascals at 200 degrees Celsius [1] [7]. These values suggest that isodecyl diphenyl phosphate will predominantly remain in the condensed phase under environmental conditions [1].

The compound exhibits susceptibility to hydrolysis under extreme pH conditions, particularly in alkaline and acidic environments [1] [4]. Hydrolysis reactions are expected to produce phenol, isodecyl phenyl phosphate, isodecanol, and diphenyl phosphate as major degradation products [4]. The hydrolysis rate increases significantly under high or low pH conditions compared to neutral pH environments [1] [4].

Thermal stability analysis reveals that isodecyl diphenyl phosphate maintains structural integrity under normal storage and application conditions [4] [17]. The compound remains stable at temperatures below its decomposition threshold but may release toxic phosphorus oxides when heated above its decomposition temperature [4] [17]. In the presence of strong reducing agents, the compound may form highly toxic and flammable phosphine gas [4] [17].

Structural Modifications and Derivative Compounds

The structural framework of isodecyl diphenyl phosphate allows for various modifications that can alter its physicochemical properties and applications [11] [12]. The compound belongs to the alkyl aryl phosphate class, characterized by the presence of both aliphatic and aromatic substituents attached to the central phosphate group [11] [13].

The isodecyl group in the compound structure represents a branched C₁₀ alkyl chain, specifically 8-methylnonyl, which contributes to the compound's flexibility and compatibility with polymer systems [1] [12]. The presence of two phenyl groups provides thermal stability and flame retardant properties characteristic of aryl phosphates [11] [18].

Table 3: Comparative Properties of Related Organophosphate Compounds

| Compound | Log Kow | Vapor Pressure (Pa) | Water Solubility (mg/L) | Reference |

|---|---|---|---|---|

| Isodecyl diphenyl phosphate | 5.44-6.11 | 3.6×10⁻⁵ | 0.0112 | [1] [7] |

| Triphenyl phosphate | 4.59 | 1.2×10⁻⁶ | 1.9 | [23] |

| 2-Ethylhexyl diphenyl phosphate | 6.64 | 6.5×10⁻⁷ | 1.9 | [23] |

| Tricresyl phosphate | 5.11 | - | 0.36 | [23] |

Structural modifications within the organophosphate ester family involve alterations to either the alkyl or aryl substituents [11] [18]. Variations in the alkyl chain length and branching pattern affect solubility, volatility, and compatibility with different polymer matrices [18] [23]. Shorter alkyl chains generally increase water solubility and vapor pressure, while longer chains enhance hydrophobicity and reduce volatility [18] [23].

Aryl substitutions can introduce different functional groups that modify the compound's properties [11] [18]. Halogenated derivatives, such as those containing chlorinated phenyl groups, exhibit enhanced flame retardant efficiency through synergistic effects between phosphorus and halogen atoms [18] [21]. These modifications can also affect the compound's environmental persistence and bioaccumulation potential [11] [18].

The development of nitrogen-containing organophosphate derivatives represents an advancement in flame retardant technology [18] [21]. These compounds incorporate nitrogen functionality to achieve improved flame retardant performance through gas-phase and condensed-phase mechanisms [18] [21]. The synergistic effect of phosphorus and nitrogen elements enhances the formation of protective char layers and promotes the release of non-combustible gases during thermal decomposition [18] [21].

Heterocyclic organophosphate compounds represent another class of structural modifications [18]. These derivatives incorporate cyclic structures that can provide enhanced thermal stability and unique property profiles [18]. Five-membered and six-membered ring systems, as well as spirocyclic compounds, have been developed to optimize specific performance characteristics [18].

Recent research has focused on developing multifunctional organophosphate derivatives that combine flame retardant properties with other desirable characteristics [21]. These include compounds that incorporate silicon functionality for enhanced thermal stability or reactive groups that enable chemical bonding to polymer matrices [21]. Such modifications aim to reduce migration of the additive from the host material while maintaining effective flame retardant performance [21].

Isodecyl diphenyl phosphate has been detected across multiple environmental compartments, with varying frequencies and concentrations depending on the matrix and geographic location. The compound's detection patterns reflect its widespread use as a flame retardant and plasticizer, as well as its environmental fate characteristics [1] [2].

Indoor Dust

Indoor dust represents the environmental matrix with the highest and most consistent detection of isodecyl diphenyl phosphate. In a comprehensive Canadian study, the compound was detected in 100% of active floor dust samples collected from 144 homes across 13 cities with populations greater than 100,000 [2]. The concentration range extended from below the method detection limit of 22.32 nanograms per gram to a maximum of 17,851 nanograms per gram. The median concentration was 1,225 nanograms per gram, with the 95th percentile reaching 7,582 nanograms per gram [2].

European studies have reported lower but still significant detection frequencies. In a combined study of Spanish and Dutch indoor dust samples, isodecyl diphenyl phosphate was detected in 30-40% of samples, with median concentrations ranging from 0.5 to 2.0 micrograms per gram [3] [4]. Research examining British and Norwegian household dust found that isodecyl diphenyl phosphate was the most abundant oligomeric organophosphate flame retardant, with concentrations one order of magnitude higher than trixylenyl phosphate [4].

Surface Water and Sediment

Detection of isodecyl diphenyl phosphate in surface water has been notably limited. A monitoring survey conducted across England and Wales from November 2007 to April 2008 found no positive detections in any water samples, with all results below the detection limit of 0.05 micrograms per liter [1]. Similarly, an early 1980s survey in the United States found no detectable levels in surface water samples, with a method detection limit of 0.1 micrograms per liter [1].

Sediment detection has been equally rare. The United States survey from the early 1980s found isodecyl diphenyl phosphate in only one out of two samples from the Detroit River, at concentrations below 0.13 milligrams per kilogram. Most other sediment samples showed no detectable levels, with method detection limits ranging from 0.03 to 0.2 milligrams per kilogram [1].

Atmospheric Occurrence

Limited data are available for atmospheric concentrations of isodecyl diphenyl phosphate. The Environment Agency assessment noted that no measured atmospheric concentration data were available for outdoor air [1]. However, the compound has been detected in remote Arctic regions, suggesting potential for long-range atmospheric transport [5] [6]. The presence in polar regions indicates that atmospheric distribution may occur through particle-bound transport mechanisms.

Wastewater and Biosolids

Isodecyl diphenyl phosphate has been detected in wastewater treatment plant effluents and biosolids, though comprehensive quantitative data remain limited [7] . The compound's presence in these matrices reflects its release from domestic and industrial sources, as well as its resistance to complete removal during conventional wastewater treatment processes.

| Environmental Matrix | Detection Frequency | Concentration Range | Geographic Region |

|---|---|---|---|

| Indoor Dust (Canada) | 100% | 22.32 - 17,851 ng/g | 13 Canadian cities |

| Indoor Dust (Europe) | 30-40% | 0.5 - 2.0 μg/g | Spain, Netherlands |

| Surface Water | 0% | <0.05 μg/L | England, Wales, US |

| Sediment | Rare | <0.13 mg/kg | United States |

| Atmospheric | Limited data | Variable | Arctic regions |

| Wastewater | Present | Variable | Multiple countries |

Degradation Pathways (Hydrolysis, Photolysis, Microbial Metabolism)

The environmental fate of isodecyl diphenyl phosphate is governed by multiple degradation mechanisms, each operating under specific environmental conditions and time scales. Understanding these pathways is crucial for predicting the compound's persistence and potential for environmental accumulation [1] [9].

Hydrolysis

Hydrolysis represents the primary abiotic degradation pathway for isodecyl diphenyl phosphate in aquatic environments. The rate of hydrolytic degradation is strongly dependent on environmental pH and temperature conditions [1] [9].

Under acidic conditions at pH 4 and 25°C, experimental data indicate a hydrolysis half-life of 1,625 days, demonstrating the compound's resistance to degradation under these conditions [9]. Increasing temperature significantly accelerates the hydrolysis rate, with the half-life decreasing to 371 days at 35°C under the same pH conditions [9].

Near-neutral pH conditions, representative of most natural water bodies, show intermediate hydrolysis rates. At pH 7 and 25°C, the estimated half-life ranges from 249 to 284 days [9]. These values indicate that hydrolysis under environmentally relevant conditions is a slow process, contributing to the compound's environmental persistence.

Alkaline conditions dramatically enhance hydrolysis rates. By analogy to triphenyl phosphate, which shares similar structural characteristics, hydrolysis half-lives under mildly alkaline conditions (pH 8.2 to 9.5) range from 0.23 to 7.5 days [1]. This pH-dependent behavior suggests that isodecyl diphenyl phosphate may undergo more rapid degradation in alkaline water bodies or sediment pore waters.

The primary hydrolysis products include diphenyl phosphate, phenol, and isodecanol, with diphenyl phosphate being more resistant to further hydrolytic cleavage than the parent compound [1]. The formation of these products represents the initial step in the complete mineralization pathway.

Photolysis and Atmospheric Degradation

Direct photolysis of isodecyl diphenyl phosphate in aquatic systems appears to be negligible under environmentally relevant conditions. No experimental data were available to quantify direct photodegradation rates in water, and for assessment purposes, the photolysis rate constant is assumed to be zero [1].

Atmospheric photo-oxidation represents a more significant degradation pathway. Reaction with hydroxyl radicals in the atmosphere proceeds with an estimated rate constant of 4.2×10⁻¹¹ cubic centimeters per molecule per second [1]. Using an atmospheric hydroxyl radical concentration of 5×10⁵ molecules per cubic centimeter, this corresponds to an atmospheric half-life of 8.8 to 9.2 hours [1].

This relatively short atmospheric lifetime suggests that once volatilized, isodecyl diphenyl phosphate will be rapidly degraded in the gas phase. However, the compound's low vapor pressure limits the extent of volatilization from surface waters and soils.

Microbial Metabolism

Microbial degradation represents the most important removal mechanism for isodecyl diphenyl phosphate in environmental systems. Multiple biodegradation studies have demonstrated the compound's inherent biodegradability under appropriate conditions [1] [10].

River die-away studies using Mississippi River water showed complete primary degradation within 10 to 21 days at an initial concentration of 1 milligram per liter [1]. No significant degradation occurred in sterile control samples, confirming the biological nature of the degradation process.

Semi-continuous activated sludge studies revealed concentration-dependent removal efficiency. At a loading rate of 3 milligrams per liter per day, equilibrium removal rates of 54 ± 6% were achieved. However, at higher concentrations of 13 milligrams per liter per day, removal efficiency decreased to 20 ± 9%, potentially due to toxicity effects on the microbial community [1].

Modified Sturm biodegradation tests using pre-acclimated bacterial inocula demonstrated 63% mineralization after 28 days, with the degradation rate following typical microbial growth kinetics [1]. The lag phase observed in early time points (13% after 7 days) suggests the need for microbial adaptation to effectively metabolize the compound.

Recent research has revealed complex microbial transformation pathways in plant-associated systems. Studies with rice and rhizosphere microbiomes identified multiple metabolic routes, including hydrolysis, hydroxylation, methylation, and carboxylation [10]. The rhizosphere microbiome demonstrated particularly efficient degradation capability, effectively reducing compound uptake in plant tissues [11] [10].

Advanced molecular analysis has identified specific degradation enzymes, including phosphatases, phosphodiesterases, cytochrome P450 enzymes, and hydroxylases [12]. These enzymatic systems enable the breakdown of both the phosphate ester bonds and the aromatic ring structures.

| Degradation Process | Half-life/Rate | Environmental Conditions |

|---|---|---|

| Hydrolysis (pH 4, 25°C) | 1,625 days | Acidic conditions |

| Hydrolysis (pH 7, 25°C) | 249-284 days | Near-neutral pH |

| Hydrolysis (alkaline) | 0.23-7.5 days | pH 8.2-9.5 |

| Atmospheric oxidation | 8.8-9.2 hours | OH radical reaction |

| Aerobic biodegradation | ≤11 days | Natural waters |

| Activated sludge | 54% removal | 3 mg/L loading |

Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Ecosystems

The bioaccumulation potential and trophic transfer characteristics of isodecyl diphenyl phosphate reflect its moderate lipophilicity and metabolic susceptibility. These properties determine the compound's fate in biological systems and its potential for biomagnification through food webs [13] [14].

Bioconcentration in Aquatic Organisms

Experimental bioconcentration studies with fathead minnow (Pimephales promelas) yielded bioconcentration factors ranging from 564 to 970 liters per kilogram [1]. These values indicate moderate bioaccumulation potential, consistent with the compound's octanol-water partition coefficient of 5.44 [1].

Calculated bioconcentration factors based on quantitative structure-activity relationships range from 1,100 to 7,500 liters per kilogram [7]. The variation in these estimates reflects uncertainties in the relationship between lipophilicity and bioaccumulation for organophosphate esters, which may be subject to metabolic biotransformation.

Detailed bioaccumulation studies in zebrafish have revealed tissue-specific accumulation patterns and sex-dependent differences [15]. The bioconcentration factor for the related compound 2-ethylhexyl diphenyl phosphate in female zebrafish was 26.2% lower than in males, attributed to lower uptake rates and higher depuration rates in females [15]. Similar patterns are expected for isodecyl diphenyl phosphate.

Trophic Transfer and Biomagnification

Marine food web studies in Laizhou Bay, North China, provided direct evidence for biomagnification of organophosphate flame retardants, including isodecyl diphenyl phosphate [14]. Trophic magnification factors ranged from 1.06 to 2.52, indicating significant potential for biomagnification in marine ecosystems [14].

The study demonstrated that benthic fish accumulated higher concentrations of organophosphate esters compared to pelagic fish and invertebrates, reflecting differences in feeding behavior and habitat exposure [14]. Bioaccumulation factors showed a linear relationship with compound lipophilicity up to log Kow values of approximately 4.59, beyond which bioaccumulation decreased, potentially due to reduced bioavailability or enhanced metabolism [14].

Research in mangrove ecosystems has highlighted bioaccumulation concerns for these sensitive coastal environments [16] [17]. The study emphasized the ecological risk posed by organophosphate esters to mangrove biota, suggesting potential impacts on these critical ecosystems.

Terrestrial Ecosystem Interactions

Plant uptake and biotransformation studies using rice (Oryza sativa) have revealed complex interactions between isodecyl diphenyl phosphate and terrestrial ecosystems [10]. The compound demonstrated significant translocation from roots to shoots, with the rhizosphere microbiome playing a crucial role in determining plant exposure levels.

The rhizosphere microbial community effectively degraded isodecyl diphenyl phosphate, reducing uptake in plant tissues and mitigating adverse effects on plant growth [10]. This protective mechanism represents an important natural attenuation process in terrestrial environments.

Multiple transformation pathways were identified in the plant-microbe system, including hydrolysis, hydroxylation, methylation, methoxylation, carboxylation, and glucuronidation [10]. Notably, methylation and glycosylation pathways were exclusive to plant metabolism, indicating species-specific biotransformation capabilities.

Metabolic Transformation Products

The formation of transformation products during bioaccumulation and metabolism has important implications for environmental fate and toxicity assessment [18] [10]. Primary metabolites include diphenyl phosphate, formed through hydrolytic cleavage of the alkyl ester bond. This metabolite is more water-soluble than the parent compound but also more persistent to further degradation.

Plant-specific metabolites include methylated, glucuronidated, and sulfate-conjugated derivatives, which represent detoxification mechanisms [10]. The detection of carboxylated isodecyl diphenyl phosphate in plant tissues suggests potential exchange of degradation products between plant and rhizobacterial systems.

Advanced analytical techniques have identified more than 16 metabolites in zebrafish studies, demonstrating the complexity of biotransformation pathways in aquatic organisms [15]. These metabolites accumulate differentially across tissues, with highest concentrations typically observed in liver and intestinal tissues.

Environmental Distribution and Long-Range Transport

Evidence for long-range atmospheric transport includes detection of isodecyl diphenyl phosphate in Arctic marine animals, including polar bears and ringed seals [5]. This distribution pattern suggests that atmospheric transport can distribute the compound to remote regions despite its relatively low volatility.

The compound's presence in Arctic environments indicates sufficient environmental persistence to enable long-range transport, likely through particle-bound atmospheric distribution mechanisms [6]. Seasonal variations in Arctic concentrations suggest ongoing global cycling and redistribution.

| Ecosystem Component | Bioaccumulation Evidence | Trophic Transfer Potential |

|---|---|---|

| Fish (various species) | BCF 564-7,500 L/kg | Moderate biomagnification |

| Marine food webs | TMF 1.06-2.52 | Significant biomagnification |

| Terrestrial plants | Translocation and biotransformation | Primary uptake pathway |

| Rhizosphere microbes | Degradation capability | Natural attenuation |

| Arctic marine mammals | Present in tissues | Long-range transport evidence |

Physical Description

Liquid

XLogP3

Boiling Point

249 °C (dec) @ 1.33 kPa

Flash Point

Density

1.070

LogP

log Kow= 5.44

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 490 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 449 of 490 companies with hazard statement code(s):;

H413 (98.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

Phosphoric acid, isodecyl diphenyl ester: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.